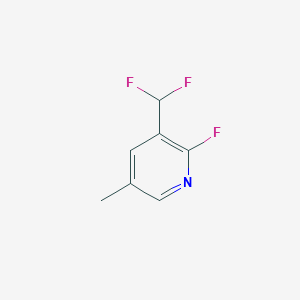
2-Fluoro-3-(difluoromethyl)-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-(difluoromethyl)-5-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a fluorine atom and two difluoromethyl groups attached to the pyridine ring.
科学研究应用
2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological and pathological processes, and their inhibition has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
作用机制
The mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The difluoromethyl groups of the compound are thought to play a crucial role in the inhibition process by forming strong hydrogen bonds with the enzyme's active site.
生化和生理效应
Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been shown to exhibit antifungal and antibacterial activity.
实验室实验的优点和局限性
One of the major advantages of using 2-Fluoro-3-(difluoromethyl)-5-methylpyridine in lab experiments is its potent inhibitory activity against several enzymes. This property makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can cause liver damage and other adverse effects.
未来方向
There are several future directions for the study of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine. One of the most promising directions is the development of new drugs based on this compound for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the potential of this compound as an antifungal and antibacterial agent. Other future directions include the study of the mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine and the development of new synthetic methods for its preparation.
合成方法
The synthesis of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can be achieved by several methods. One of the most common methods is the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with formaldehyde and methyl magnesium bromide. This reaction results in the formation of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine with a yield of around 60%. Other methods include the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethyltriphenylphosphonium bromide and the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethylzinc bromide.
属性
IUPAC Name |
3-(difluoromethyl)-2-fluoro-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-4-2-5(6(8)9)7(10)11-3-4/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADOPXOMSABOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(difluoromethyl)-5-methylpyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)
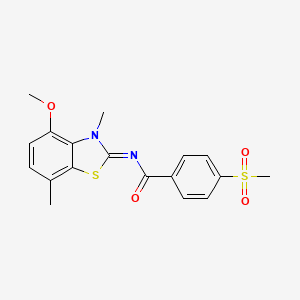
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
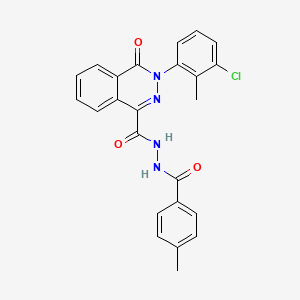
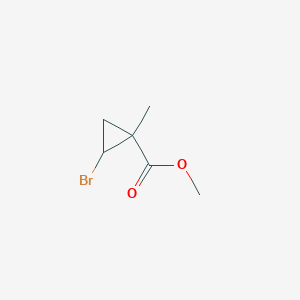
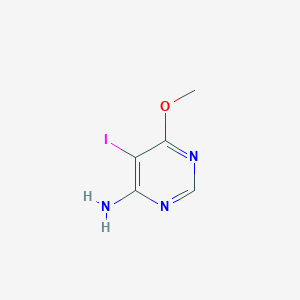
![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)
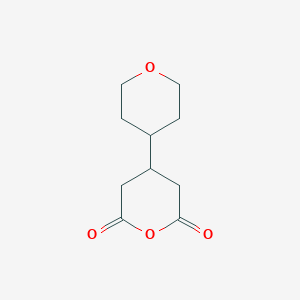
![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)
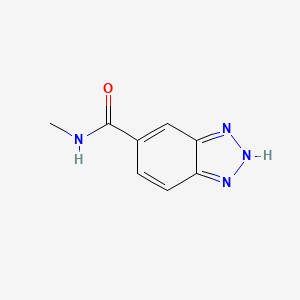
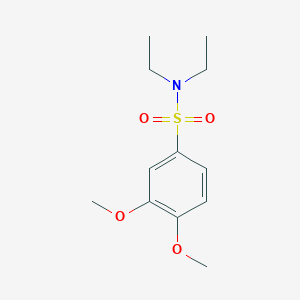
![(3Z)-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2628451.png)
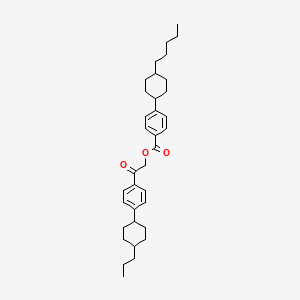
![1-Benzyl-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2628454.png)